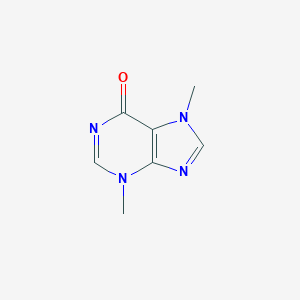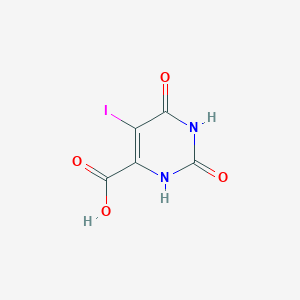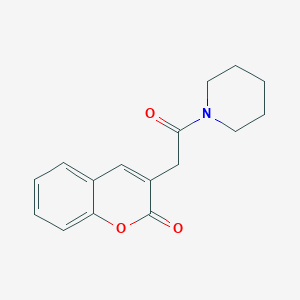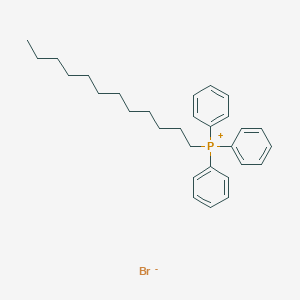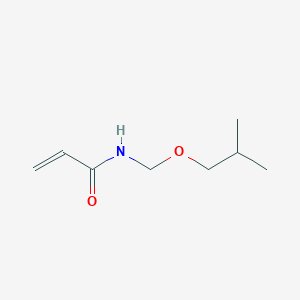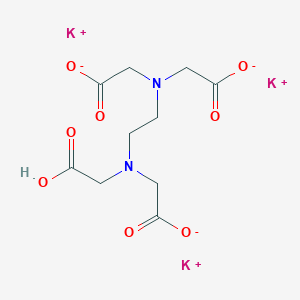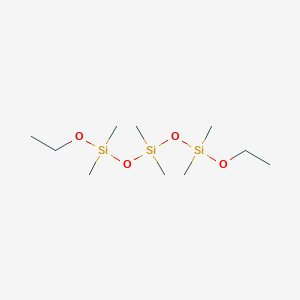
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a silicon-based compound that is part of a broader class of organosilicon compounds. These compounds are of significant interest due to their unique properties and potential applications in various fields, including polymer synthesis and high-temperature gas chromatography. The papers provided do not directly discuss 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane but provide insights into related compounds that can help infer its characteristics and applications.
Synthesis Analysis
The synthesis of related siloxane compounds involves the interaction of sodium-substituted siloxanes with dichlorodiorganosilanes. For instance, the synthesis of 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes is reported through the reaction of 1,5-disodiumoxyhexamethylsiloxane with various dichlorodiorganosilanes under specific conditions, achieving yields between 55-75% . This method also leads to the formation of polymers with a regular alternation of diorganosylil and dimethylsylil units, which suggests that a similar approach could potentially be applied to synthesize 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
Molecular Structure Analysis
The molecular structure of siloxane compounds can be complex, with variations in the Si-Si bond lengths and dihedral angles, as observed in the synthesis of 1,2,3-Tris(diethylamino)-1,2,3,4-tetrakis(1,1,2-trimethylpropyl)cyclotetrasilanes . The Si-Si bond lengths in these compounds range from 2.389(2) to 2.499(2) Å, and the dihedral angles vary significantly, indicating a flexible molecular structure. This flexibility could be expected in the molecular structure of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane as well.
Chemical Reactions Analysis
The chemical reactions of siloxane compounds can lead to various products depending on the reactants and conditions. For example, the chlorodeamination or bromodeamination of certain cyclotetrasilanes can yield chloro or bromo-substituted silanes . This indicates that 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane could also undergo similar substitution reactions, which could be useful in further functionalizing the compound for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxane compounds make them suitable for use as stationary phases in high-temperature gas chromatography. A related compound, 1,5-bis-(m-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane, has been utilized for the separation of mixtures of high-boiling silanes and other complex mixtures at temperatures ranging from 40 to 360°C . This suggests that 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane could also exhibit similar properties, making it potentially useful in chromatographic applications.
Applications De Recherche Scientifique
Synthesis and Functionalization
Siloxanes, including derivatives like 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, are organosilicon compounds known for their unique properties such as thermal stability, hydrophobicity, and flexibility. Research has focused on synthesizing these compounds through various methods and modifying their surfaces for different applications. One approach involves the sol–gel process, where hydrolytic polycondensation of silane precursors leads to functionalized polysiloxane xerogels. These materials can be further post-modified to introduce various functional groups, enabling their use in diverse applications ranging from analytical and environmental to biomedical fields (El-Nahhal & El-Ashgar, 2007).
Environmental Impact and Safety
The environmental distribution, migration, and degradation of siloxanes, including modified variants, have been a growing concern due to their extensive use in consumer products and industrial processes. Studies indicate that while dimethylsiloxane oligomers degrade rapidly in various matrices, they persist in the environment due to continuous use and emission. Modified siloxanes with functional groups like phenylsiloxanes and trifluoropropylsiloxanes show stronger persistence, highlighting the need for further research on their environmental fate and potential impacts (Xiang et al., 2021).
Applications in Coatings and Protective Materials
Siloxane-based coatings, particularly those derived from polydimethylsiloxane (PDMS), are renowned for their protective qualities, such as anti-corrosion, anti-biofouling, and flame resistance. The versatility of PDMS coatings stems from their hybrid organic-inorganic nature, allowing for robust chemical bonds on surfaces. These coatings have been applied in various industries to protect metal substrates from environmental damage, demonstrating their significance in developing sustainable and durable protective materials (Eduok, Faye, & Szpunar, 2017).
Propriétés
IUPAC Name |
bis[[ethoxy(dimethyl)silyl]oxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28O4Si3/c1-9-11-15(3,4)13-17(7,8)14-16(5,6)12-10-2/h9-10H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOARHIIWXZMCMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28O4Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557981 |
Source


|
| Record name | 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | |
CAS RN |
17928-13-1 |
Source


|
| Record name | 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

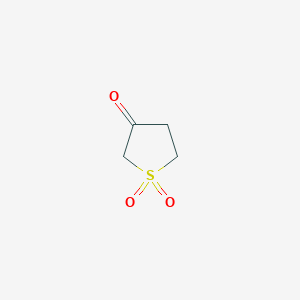
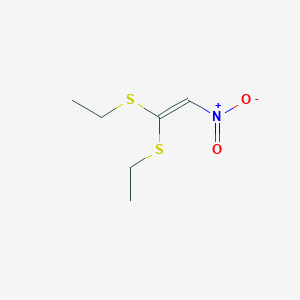
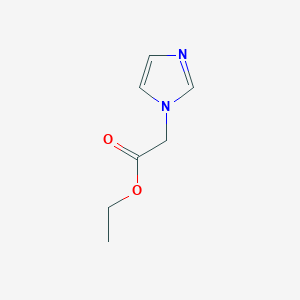
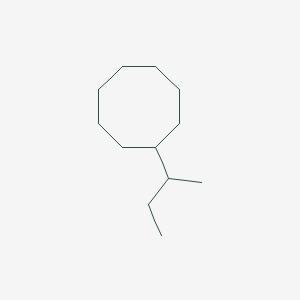
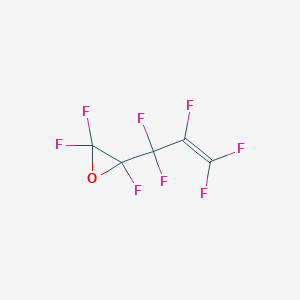
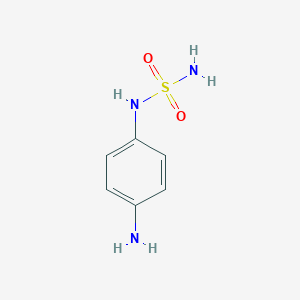
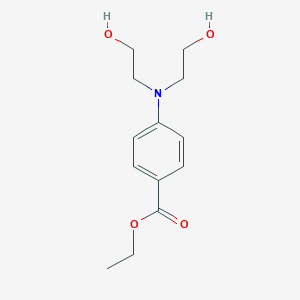
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)
